Cas no 799246-93-8 (1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate)

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate 化学的及び物理的性質
名前と識別子
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- 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
- 1-dodecyl-3-methyl-1,2-dihydroimidazol-1-ium,nitrate
- 1-DODECYL-3-METHYLIMIDAZOLIUM NITRATE
- 1-Dodecyl-3-Methyl-1H-Imidazolium Nitrate
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- MDL: MFCD19442813
- インチ: InChI=1S/C16H32N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3)4/h14-15H,3-13,16H2,1-2H3;/q;-1/p+1
- InChIKey: RZRZJRFJFOUBBW-UHFFFAOYSA-O
- SMILES: CCCCCCCCCCCCN1C=C[NH+](C)C1.[N+](=O)([O-])[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 22
- 回転可能化学結合数: 11
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D767187-100g |
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |
799246-93-8 | 97% | 100g |
$460 | 2024-06-07 | |
Alichem | A069004560-100g |
1-Dodecyl-3-methyl-1H-imidazol-3-ium nitrate |
799246-93-8 | 97% | 100g |
$378.28 | 2023-09-01 | |
1PlusChem | 1P0055D6-1g |
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |
799246-93-8 | ≥97% | 1g |
$38.00 | 2024-04-21 | |
eNovation Chemicals LLC | D767187-100g |
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |
799246-93-8 | 97% | 100g |
$460 | 2025-02-24 | |
A2B Chem LLC | AC39434-5g |
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |
799246-93-8 | ≥97% | 5g |
$95.00 | 2023-12-30 | |
Aaron | AR0055LI-100g |
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |
799246-93-8 | 97% | 100g |
$403.00 | 2025-02-10 | |
eNovation Chemicals LLC | D767187-5g |
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |
799246-93-8 | 97% | 5g |
$120 | 2024-06-07 | |
eNovation Chemicals LLC | D767187-5g |
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |
799246-93-8 | 97% | 5g |
$120 | 2025-02-24 | |
Chemenu | CM187576-100g |
1-dodecyl-3-methyl-1H-imidazol-3-ium nitrate |
799246-93-8 | 97% | 100g |
$361 | 2024-07-23 | |
Chemenu | CM187576-100g |
1-dodecyl-3-methyl-1H-imidazol-3-ium nitrate |
799246-93-8 | 97% | 100g |
$361 | 2021-08-05 |
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrateに関する追加情報
Introduction to 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate (CAS No. 799246-93-8)
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate, identified by the Chemical Abstracts Service Number (CAS No.) 799246-93-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the imidazolium salt family, characterized by a nitrogen-containing heterocyclic structure, which makes it a versatile intermediate in the synthesis of various functional materials and bioactive molecules.
The molecular structure of 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate consists of a dodecyl group attached to the 1-position and a methyl group at the 3-position of the imidazole ring, with a nitrate counterion. This specific arrangement imparts unique physicochemical properties, such as high lipophilicity and stability, making it an attractive candidate for applications in drug delivery systems, surface modifications, and catalytic processes.
In recent years, there has been a growing interest in the development of novel cationic surfactants derived from imidazolium salts due to their ability to form stable vesicles and micelles. These structures are particularly useful in pharmaceutical formulations for enhancing drug solubility and bioavailability. The long alkyl chain in 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate contributes to its amphiphilic nature, facilitating its incorporation into lipid-based nanocarriers such as liposomes and polymeric micelles.
One of the most compelling applications of this compound is in the realm of antimicrobial agents. The cationic nature of imidazolium salts disrupts bacterial cell membranes by interacting with negatively charged phospholipids, leading to cell lysis. Studies have demonstrated that derivatives of 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate exhibit potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This has opened up avenues for developing novel antimicrobial coatings for medical devices and wound dressings.
Furthermore, the nitrate counterion in 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate plays a crucial role in modulating its reactivity and solubility. Nitrate salts are known for their stability under physiological conditions, making them suitable for biomedical applications where long-term stability is essential. This property has been exploited in the design of sustained-release formulations where the compound can slowly release active ingredients over an extended period.
Recent advancements in materials science have also highlighted the potential of 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate as a building block for conductive polymers and hydrogels. The imidazolium ring can act as a dopant or cross-linking agent, enhancing the electrical conductivity and mechanical strength of these materials. Such applications are particularly relevant in the development of flexible electronics and biocompatible scaffolds for tissue engineering.
The synthesis of 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate typically involves a nucleophilic substitution reaction between 1-dodecanamine and methyl iodide in the presence of a nitrogen base to form the imidazolium salt followed by nitration. This synthetic route allows for good yields and purity levels suitable for research and industrial applications. The scalability of this process is an important consideration for commercial production.
In conclusion, 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate (CAS No. 799246-93-8) is a multifunctional compound with broad applicability across various scientific domains. Its unique structural features make it an excellent candidate for drug delivery systems, antimicrobial applications, and advanced materials development. As research continues to uncover new functionalities and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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